molecular formula C20H13F2P B14578730 Bis(4-fluorophenyl)(phenylethynyl)phosphane CAS No. 61123-74-8

Bis(4-fluorophenyl)(phenylethynyl)phosphane

Cat. No.: B14578730
CAS No.: 61123-74-8
M. Wt: 322.3 g/mol
InChI Key: SVWQVODQKSGXML-UHFFFAOYSA-N
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Description

Bis(4-fluorophenyl)(phenylethynyl)phosphane: is an organophosphorus compound characterized by the presence of two 4-fluorophenyl groups and a phenylethynyl group attached to a phosphorus atom

Properties

CAS No.

61123-74-8

Molecular Formula

C20H13F2P

Molecular Weight

322.3 g/mol

IUPAC Name

bis(4-fluorophenyl)-(2-phenylethynyl)phosphane

InChI

InChI=1S/C20H13F2P/c21-17-6-10-19(11-7-17)23(20-12-8-18(22)9-13-20)15-14-16-4-2-1-3-5-16/h1-13H

InChI Key

SVWQVODQKSGXML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CP(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-fluorophenyl)(phenylethynyl)phosphane typically involves the reaction of 4-fluorophenyl lithium with phenylethynylphosphine chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually cooled to low temperatures to control the reactivity of the intermediates.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Bis(4-fluorophenyl)(phenylethynyl)phosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Substitution: The phenylethynyl group can be substituted with other functional groups under appropriate conditions.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Reagents such as halogens or organometallic compounds are used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.

Major Products:

    Oxidation: Bis(4-fluorophenyl)(phenylethynyl)phosphine oxide.

    Substitution: Various substituted derivatives depending on the reagents used.

    Coupling Reactions: Biaryl or diaryl acetylene derivatives.

Scientific Research Applications

Chemistry: Bis(4-fluorophenyl)(phenylethynyl)phosphane is used as a ligand in catalysis, particularly in cross-coupling reactions. Its unique structure allows for the formation of stable complexes with transition metals, enhancing the efficiency of catalytic processes.

Biology and Medicine: While specific biological applications are limited, the compound’s derivatives may be explored for potential pharmaceutical uses, such as enzyme inhibitors or imaging agents.

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and electronic components. Its ability to form stable bonds with metals makes it valuable in the production of high-performance materials.

Mechanism of Action

The mechanism of action of Bis(4-fluorophenyl)(phenylethynyl)phosphane in catalytic processes involves the coordination of the phosphorus atom to a metal center. This coordination facilitates the activation of substrates and the subsequent catalytic cycle. The phenylethynyl group provides additional stability to the metal complex, enhancing its reactivity and selectivity.

Comparison with Similar Compounds

    Bis(4-fluorophenyl)phosphine: Lacks the phenylethynyl group, resulting in different reactivity and applications.

    Phenylethynylphosphine: Contains only one phenyl and one ethynyl group, offering less steric hindrance and different catalytic properties.

    Triphenylphosphine: A widely used ligand in catalysis, but without the fluorine atoms, leading to different electronic properties.

Uniqueness: Bis(4-fluorophenyl)(phenylethynyl)phosphane is unique due to the presence of both fluorine atoms and the phenylethynyl group. This combination provides a balance of electronic and steric effects, making it a versatile ligand in various catalytic applications.

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